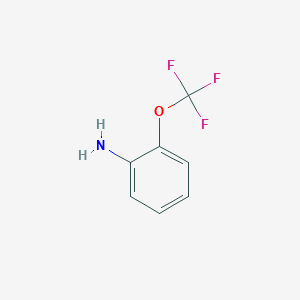

2-(Trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCOUBUSGHLCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165342 | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-75-7 | |

| Record name | 2-Trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data Analysis of 2-(Trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Trifluoromethoxy)aniline, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group significantly influences its chemical and physical properties, making a thorough understanding of its spectroscopic signature crucial for its application in research and development.[1] This document outlines the key spectroscopic data, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation.

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the amine (N-H), the aromatic ring (C-H and C=C), and the trifluoromethoxy group (C-F and C-O).

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium |

| 3300 - 3400 | N-H Symmetric Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 1600 - 1650 | N-H Scissoring | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |

| 1250 - 1335 | Aromatic C-N Stretch | Strong |

| 1100 - 1300 | C-F Stretch | Strong |

| 1000 - 1100 | C-O Stretch | Strong |

| 750 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum reveals the electronic environment of the protons on the aromatic ring and the amine group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.3 | Multiplet | 4H | Aromatic Protons (H3, H4, H5, H6) |

| ~3.6 | Broad Singlet | 2H | Amine Protons (-NH₂) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~145 | C2 (bearing -OCF₃) |

| ~140 | C1 (bearing -NH₂) |

| ~127 | Aromatic CH |

| ~123 | Aromatic CH |

| ~121 | Aromatic CH |

| ~119 | Aromatic CH |

| ~120 (quartet) | -OCF₃ |

The ¹⁹F NMR spectrum is simple for this molecule, showing a single peak for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is sensitive to the electronic environment.[2][3][4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet | -OCF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron ionization (EI) is a common technique for the analysis of small, volatile molecules.[5]

| m/z | Interpretation |

| 177 | Molecular Ion [M]⁺ |

| 158 | [M - F]⁺ |

| 148 | [M - NH₂ - F]⁺ or [M - CO]⁺ |

| 108 | [M - CF₃]⁺ |

| 92 | [M - OCF₃]⁺ |

| 65 | C₅H₅⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[6][7][8][9][10]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6][8] Record a background spectrum of the clean, empty crystal.[6]

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6]

-

Data Acquisition: Acquire the spectrum over a range of 4000-650 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the acquired spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a 90° pulse.

-

Set a relaxation delay of at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Set the spectral width to encompass the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).

-

A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[11][12][13]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14]

-

GC Method:

-

Injector: Set to a temperature of ~250°C and operate in splitless mode.[11]

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280-300°C.

-

Carrier Gas: Use helium at a constant flow rate.[11]

-

-

MS Method:

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data for this compound.

References

- 1. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdi-bi.com [tdi-bi.com]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 14. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-(Trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-(trifluoromethoxy)aniline. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on a comprehensive prediction and interpretation based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecules.

Molecular Structure and Expected Spectroscopic Features

This compound is an aromatic amine substituted with a trifluoromethoxy group at the ortho position. The key structural features that will influence its NMR and IR spectra are:

-

Aniline Moiety: The presence of the amino group (-NH₂) directly attached to the benzene ring.

-

Aromatic Ring: A disubstituted benzene ring with substituents at positions 1 and 2.

-

Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group that will influence the electronic environment of the aromatic ring and exhibit characteristic spectroscopic signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the four protons on the aromatic ring. The chemical shifts are predicted based on the analysis of related compounds such as 2-(trifluoromethyl)aniline and other substituted anilines.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Broad Singlet | 2H | -NH₂ |

| ~7.2 | Multiplet | 2H | Aromatic H |

| ~6.8 | Multiplet | 2H | Aromatic H |

Interpretation:

-

Amine Protons (-NH₂): A broad singlet is anticipated around 3.9 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

-

Aromatic Protons: The four protons on the aromatic ring will appear as a complex multiplet system in the range of 6.8 to 7.2 ppm. The ortho-substitution pattern leads to overlapping signals that can be challenging to resolve without advanced NMR techniques. The electron-withdrawing nature of the trifluoromethoxy group is expected to shift the adjacent protons downfield compared to unsubstituted aniline.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethoxy group will have a significant influence on the chemical shifts of the aromatic carbons and will itself show a characteristic signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145 | C-NH₂ |

| ~138 | C-OCF₃ |

| ~128 | Aromatic CH |

| ~124 | Aromatic CH |

| ~121 | Aromatic CH |

| ~118 | Aromatic CH |

| ~121 (quartet) | -OCF₃ |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of 118-145 ppm. The carbons directly attached to the amino and trifluoromethoxy groups (C-NH₂ and C-OCF₃) will be the most deshielded.

-

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is expected to appear as a quartet around 121 ppm due to coupling with the three fluorine atoms.

Predicted IR Spectral Data

The IR spectrum is valuable for identifying the functional groups present in this compound. The key vibrational modes will be associated with the N-H bonds of the amine, the C-F bonds of the trifluoromethoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H symmetric and asymmetric stretching |

| 3050 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1250 - 1050 | Strong | C-F stretching |

| 1200 - 1000 | Strong | C-O stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

N-H Stretching: Two distinct bands are expected in the 3450-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

Aromatic C-H Stretching: Absorptions in the 3050-3000 cm⁻¹ range are characteristic of C-H bonds on the benzene ring.

-

N-H Bending: A strong absorption between 1620 and 1580 cm⁻¹ is due to the scissoring (bending) vibration of the N-H bonds.

-

Aromatic C=C Stretching: Multiple bands of medium to strong intensity between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-F Stretching: The trifluoromethoxy group will exhibit very strong absorption bands in the 1250-1050 cm⁻¹ region due to the C-F stretching vibrations.

-

C-O Stretching: A strong band for the C-O stretch of the trifluoromethoxy group is expected in the 1200-1000 cm⁻¹ region.

-

Aromatic C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid aromatic amine like this compound.

NMR Spectroscopy

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

-

FTIR Spectroscopy

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of NMR and IR spectra, starting from the molecular structure.

Caption: Workflow for Spectroscopic Analysis.

Quantum Chemical Calculations for 2-(Trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Trifluoromethoxy)aniline is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inclusion of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, reactivity, and solubility, making it a compound of great interest in drug design and material science.[1] Quantum chemical calculations provide a powerful theoretical framework for understanding the structural, electronic, and spectroscopic properties of this molecule at the atomic level.

This technical guide outlines the standard computational methodologies employed to study this compound, presenting the expected nature of the data in a structured format. While specific experimental and computational studies on this exact molecule are not extensively detailed in publicly available literature, this paper constructs a representative analysis based on established theoretical methods applied to analogous aniline derivatives.[3][4][5]

Computational Methodology

The protocol for quantum chemical calculations on aromatic amines like this compound typically follows a standardized workflow to ensure accuracy and reproducibility. The primary method used is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: A DFT-Based Approach

-

Structure Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).[4] The "++" indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, which are important for describing lone pairs and non-covalent interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman). Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.[4]

-

Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[6]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as it illustrates regions of electron richness (negative potential) and electron deficiency (positive potential).[7][8]

Caption: A typical workflow for performing quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. The values presented are illustrative and based on typical results for similar fluorinated aniline compounds.

Table 1: Optimized Geometrical Parameters

This table shows selected predicted bond lengths and angles for the optimized structure of this compound.

| Parameter | Atom Pair / Triple | Predicted Value |

| Bond Lengths (Å) | ||

| C-N | ~1.40 | |

| N-H | ~1.01 | |

| C-O | ~1.36 | |

| O-CF₃ | ~1.38 | |

| C-F | ~1.35 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (°) | ||

| C-C-N | ~121 | |

| C-N-H | ~112 | |

| C-O-C | ~118 | |

| F-C-F | ~107 |

Table 2: Predicted Vibrational Frequencies

This table lists key predicted vibrational modes and their corresponding wavenumbers, which are critical for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | ~3410 | Stretching of the two N-H bonds in phase. |

| C-N Stretch | ~1270 | Stretching of the carbon-nitrogen bond. |

| O-CF₃ Stretch | ~1250 | Stretching of the oxygen-trifluoromethyl group bond. |

| C-F Stretch | ~1100 - 1180 | Stretching vibrations of the carbon-fluorine bonds. |

| NH₂ Scissoring | ~1620 | Bending motion of the amine group. |

Table 3: Frontier Molecular Orbital (FMO) Properties

The FMO analysis provides insight into the molecule's electronic behavior and reactivity. The HOMO-LUMO gap is a key indicator of kinetic stability.[6]

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | ~ -5.8 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| E(LUMO) | ~ -0.9 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 | Indicates chemical reactivity and stability. A larger gap implies higher stability.[6] |

Visualization of Electronic Properties

Graphviz diagrams can be used to represent abstract concepts like energy levels and reactivity maps.

Caption: Energy diagram of the HOMO-LUMO gap.

Caption: Conceptual map of reactive sites from Molecular Electrostatic Potential.

Interpretation and Significance

-

Structural Analysis: The optimized geometry reveals how the electron-withdrawing -OCF₃ group and the electron-donating -NH₂ group influence the aromatic ring's structure. Bond lengths and angles can provide clues about resonance and steric effects within the molecule.

-

Vibrational Spectroscopy: The predicted frequencies are essential for assigning peaks in experimental IR and Raman spectra. The characteristic vibrations of the -NH₂ and -OCF₃ groups serve as spectroscopic signatures for identifying the molecule and studying its interactions.

-

Reactivity and Stability: The HOMO-LUMO gap of approximately 4.9 eV suggests that this compound is a relatively stable molecule. The HOMO is likely localized on the aniline ring and the amino group, indicating this is the primary site for electron donation (oxidation). The LUMO is expected to be distributed across the aromatic system, particularly influenced by the electron-withdrawing trifluoromethoxy group.

-

Pharmacological Relevance: The MEP map is critical for drug development. It identifies regions of the molecule that are likely to engage in electrostatic interactions with biological targets like proteins and enzymes. The negative potential regions around the nitrogen and oxygen atoms are prime locations for hydrogen bonding, while the electron-deficient regions near the amine hydrogens can act as hydrogen bond donors. This information is invaluable for designing more potent and selective drug candidates.

Quantum chemical calculations provide a robust and insightful approach to characterizing this compound. By employing methods such as DFT, researchers can obtain detailed information on the molecule's geometry, stability, reactivity, and spectroscopic properties. This theoretical data is fundamental for guiding synthesis, predicting chemical behavior, and accelerating the design of new pharmaceuticals and materials, ultimately bridging the gap between molecular structure and functional application.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethoxy)aniline

Introduction

2-(Trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, imparts unique electronic properties, including high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel pharmaceuticals and functional materials.[1][2][3] Understanding the three-dimensional structure and conformational preferences of this compound is crucial for elucidating its structure-activity relationships and designing molecules with optimized properties.

This technical guide outlines the expected molecular structure, potential conformations, and the experimental and computational methodologies that can be employed for their detailed characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a benzene ring substituted with an amino (-NH2) group and a trifluoromethoxy (-OCF3) group at the ortho position. The key conformational features are expected to arise from the rotation around the C-N and C-O bonds, as well as the orientation of the trifluoromethyl group.

Conformational Isomers

The primary conformational flexibility in this compound involves the relative orientation of the -NH2 and -OCF3 groups. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen or a fluorine atom of the trifluoromethoxy group could influence the conformational landscape, potentially stabilizing specific planar or near-planar arrangements.

Furthermore, the rotation of the trifluoromethyl (-CF3) group around the C-O bond will likely have a low energy barrier, leading to multiple, rapidly interconverting rotamers. The conformational preference of the trifluoromethoxy group on aryl rings, in the absence of ortho substituents, is typically a dihedral angle of around 90° between the C-C-O-C plane.[4]

A logical workflow for the comprehensive determination of the molecular structure and conformation of this compound is depicted below.

Caption: A logical workflow for determining molecular structure.

The potential energy landscape of this compound will likely feature several local minima corresponding to different conformers. A simplified relationship between these conformers and their relative energies is illustrated below.

Caption: Relationship between conformers and transition states.

Quantitative Structural Data (Hypothetical)

While specific experimental data for this compound is unavailable, the following tables present a hypothetical set of structural parameters based on typical values for similar molecules determined by computational methods. These values should be considered as estimates and require experimental validation.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 |

| N-H | ~1.01 |

| C-O | ~1.36 |

| O-C(F3) | ~1.42 |

| C-F | ~1.34 |

| C-H (aromatic) | ~1.08 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | ~120 |

| H-N-H | ~112 |

| C-C-O | ~118 |

| C-O-C | ~117 |

| F-C-F | ~107 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C-C-N-H | 0 or 180 (planar) or non-planar |

| C-C-O-C | ~90 or other non-planar |

Experimental and Computational Protocols

Computational Chemistry

Objective: To predict the stable conformers, their relative energies, and the geometric parameters of this compound.

Methodology: Density Functional Theory (DFT)

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set, which generally provides a good balance of accuracy and computational cost for organic molecules.

-

Conformational Search:

-

Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles around the C-N and C-O bonds.

-

Identify the minima on the potential energy surface, which correspond to stable conformers.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each identified conformer without any constraints.

-

The convergence criteria should be set to tight to ensure a true minimum is found.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

-

Transition State Search:

-

To determine the energy barriers for conformational changes, locate the transition states between the stable conformers using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Confirm the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotation around the bond of interest.

-

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure of this compound.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion.

-

Collect a full sphere of diffraction data using Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can often be located from the difference Fourier map and refined isotropically.

-

-

Data Analysis:

-

Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsion angles.

-

Examine the crystal packing to identify intermolecular interactions such as hydrogen bonding and π-stacking.

-

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of this compound in the gas phase, free from intermolecular interactions.

Methodology:

-

Experiment:

-

Introduce a gaseous sample of this compound into a high-vacuum chamber.

-

A high-energy electron beam is scattered by the gas molecules.

-

The scattered electrons form a diffraction pattern on a detector.

-

-

Data Analysis:

-

The radial distribution function is derived from the experimental scattering intensities.

-

A molecular model is constructed, and theoretical scattering intensities are calculated.

-

The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by a least-squares fitting of the theoretical intensities to the experimental data.

-

Microwave Spectroscopy

Objective: To obtain highly accurate rotational constants for this compound in the gas phase, which can be used to determine its precise molecular geometry.

Methodology:

-

Spectrum Acquisition:

-

Introduce a gaseous sample of this compound into the sample cell of a microwave spectrometer.

-

Record the absorption spectrum in the microwave region.

-

-

Spectral Analysis:

-

Assign the rotational transitions in the spectrum to specific quantum number changes.

-

Fit the frequencies of the assigned transitions to a rotational Hamiltonian to determine the rotational constants (A, B, and C).

-

-

Structure Determination:

-

By measuring the rotational spectra of different isotopologues of the molecule (e.g., by substituting 13C, 15N, or 18O), the atomic coordinates can be determined using Kraitchman's equations, leading to a precise determination of the molecular structure.

-

Conclusion

While a definitive, experimentally verified structure of this compound is not yet available, this guide provides a robust framework for its investigation. A combination of high-level quantum chemical calculations and experimental techniques such as X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy will be essential to fully elucidate its molecular structure, conformational preferences, and dynamic behavior. Such knowledge will be invaluable for the rational design of new molecules incorporating the this compound scaffold for applications in drug discovery and materials science.

References

discovery and first synthesis of trifluoromethoxy-substituted anilines

An In-depth Technical Guide: The Discovery and First Synthesis of Trifluoromethoxy-Substituted Anilines

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and significant impact on a molecule's lipophilicity and metabolic stability.[1][2] Trifluoromethoxy-substituted anilines are crucial building blocks for a wide range of pharmaceuticals, including the neuroprotective agent Riluzole, and advanced agrochemicals.[3][4] This technical guide provides a comprehensive overview of the initial discovery of aryl trifluoromethyl ethers and the development of the first synthetic routes to trifluoromethoxy-substituted anilines, intended for researchers, scientists, and professionals in drug development.

Discovery and Pioneering Synthesis of Aryl Trifluoromethyl Ethers

The journey to trifluoromethoxy-substituted anilines begins with the first successful synthesis of their parent structures, aryl trifluoromethyl ethers. This pioneering work was accomplished by L. M. Yagupol'skii in 1955.[5][6] The initial method was a two-step process starting from substituted anisoles, which did not yet involve the aniline functional group but laid the essential groundwork for all subsequent syntheses.

The foundational Yagupol'skii method involves two key transformations:

-

Chlorination: The methoxy group of an electron-deficient anisole is converted to a trichloromethoxy group using reagents like chlorine gas and phosphorus pentachloride at high temperatures.[6]

-

Fluorination: The resulting aryl trichloromethyl ether undergoes a halogen exchange reaction. The chlorine atoms are substituted with fluorine using fluorinating agents such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).[5][6]

This chlorination-fluorination sequence was the first viable route to the aryl-OCF3 moiety and remains a fundamental concept in the synthesis of these compounds.

The First Synthesis of Trifluoromethoxy-Substituted Anilines

The first practical synthesis of trifluoromethoxy-substituted anilines, particularly the commercially significant 4-(trifluoromethoxy)aniline, evolved from the ability to first prepare trifluoromethoxybenzene. The process is a multi-step pathway that logically follows the principles of aromatic chemistry.

The most common and historically significant route involves three primary stages:

-

Preparation of Trifluoromethoxybenzene: This key intermediate is synthesized via the chlorination-fluorination sequence starting from anisole, as established by Yagupol'skii.[7]

-

Nitration: Trifluoromethoxybenzene undergoes electrophilic aromatic substitution. The trifluoromethoxy group is an ortho-, para-director, with a strong preference for para-substitution.[5] Nitration using a mixture of nitric acid and sulfuric acid yields 1-nitro-4-(trifluoromethoxy)benzene as the major product.[8][9]

-

Reduction: The nitro group of 1-nitro-4-(trifluoromethoxy)benzene is reduced to an amine. This final step yields 4-(trifluoromethoxy)aniline. The reduction can be achieved through various methods, with catalytic hydrogenation or chemical reduction using iron in the presence of hydrochloric acid being common approaches.[8][10]

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of trifluoromethoxy-substituted anilines and their precursors.

Protocol 1: Synthesis of Trifluoromethoxybenzene[8][11]

-

Chlorination of Anisole:

-

Charge a reactor with anisole and a suitable solvent like carbon tetrachloride.

-

In the presence of an initiator (e.g., azobisisobutyronitrile, AIBN) and under light, introduce chlorine gas.

-

The reaction converts the methoxy group (-OCH3) to a trichloromethoxy group (-OCCl3). The product is trichloromethoxybenzene.

-

-

Fluorination of Trichloromethoxybenzene:

-

Transfer the crude trichloromethoxybenzene to a pressure-resistant autoclave.

-

Charge the autoclave with anhydrous hydrogen fluoride (HF).

-

Heat the mixture to approximately 80-95°C and maintain for several hours under pressure.[8][11]

-

The reaction exchanges the chlorine atoms for fluorine, yielding trifluoromethoxybenzene.

-

Isolate the product by washing with water, separating the organic layer, and purifying by distillation.

-

Protocol 2: Nitration of Trifluoromethoxybenzene[9]

-

Add 162g of trifluoromethoxybenzene to a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Begin stirring and slowly add a pre-prepared mixed acid (containing 67g of nitric acid and 165g of concentrated sulfuric acid) dropwise.

-

Maintain the reaction temperature between 30-45°C during the addition.

-

After the addition is complete, continue stirring for 1 hour.

-

Monitor the reaction by GC until the trifluoromethoxybenzene content is below 0.2%.[9]

-

Allow the mixture to settle and separate the waste acid layer.

-

Wash the organic phase sequentially with water, a sodium carbonate solution, and water to obtain the crude product, which is primarily p-nitrotrifluoromethoxybenzene.

Protocol 3: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene[8]

-

Charge a reaction vessel with methanol (800 ml), iron powder (185 g), and concentrated hydrochloric acid (44 ml).

-

Heat the mixture to 60-65°C.

-

Add 1-nitro-4-(trifluoromethoxy)benzene (204 g) to the mixture.

-

Stir the reaction and monitor for completion.

-

Upon completion, the reaction yields 4-(trifluoromethoxy)aniline. The product can be isolated and purified using standard workup and distillation or crystallization procedures.

Alternative and Modern Synthetic Strategies

While the nitration-reduction pathway is foundational, several other methods for synthesizing trifluoromethoxy-substituted anilines have been developed, including routes to different isomers.

-

High-Pressure Ammonolysis: Trifluoromethoxychlorobenzene can be reacted with ammonia under high pressure and temperature to directly introduce the amino group, though this requires harsh conditions.[10]

-

Hofmann Degradation: A trifluoromethoxybenzamide can undergo Hofmann degradation to yield the corresponding aniline.[10]

-

Direct Amination: A newer method involves the direct amination of trifluoromethoxybenzene using sodium amide in DMSO with the aid of sodium ferrate and sodium bromide, reporting a high yield of 98.2%.[10][12]

-

Synthesis of Ortho-Isomers via OCF3 Migration: A sophisticated method allows for the synthesis of ortho-trifluoromethoxylated anilines. It involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular migration of the OCF3 group to the ortho position of the aromatic ring.[6][13][14]

Data Summary

The following tables summarize quantitative data for the key synthetic transformations.

Table 1: Comparison of General Synthetic Routes to 4-(Trifluoromethoxy)aniline

| Method | Starting Material | Key Reagents | Reported Yield | Drawbacks |

| Nitration & Reduction | Trifluoromethoxybenzene | HNO3/H2SO4, then Fe/HCl | Good to High | Multi-step process, use of strong acids.[10] |

| High-Pressure Ammonolysis | 4-Chlorotrifluoromethoxybenzene | NH3, Cu(I) catalyst | Moderate | Harsh conditions (high T & P).[10][15] |

| Benzamide Degradation | 4-Trifluoromethoxybenzamide | e.g., NaOBr | Variable | Can involve toxic reagents.[10] |

| Direct Amination | Trifluoromethoxybenzene | NaNH2, Na2FeO4, NaBr | 98.2% | Use of strong base (NaNH2).[10][12] |

Table 2: Specific Experimental Data for Key Reactions

| Reaction Stage | Reactants | Reagents/Conditions | Temperature | Time | Yield |

| Fluorination [8] | Trichloromethoxybenzene (265g) | Anhydrous HF (252g) | 80°C | 4-6 hours | Not specified |

| Nitration [9] | Trifluoromethoxybenzene (162g) | HNO3 (67g) / H2SO4 (165g) | 30-45°C | ~1 hour | High (implied) |

| Direct Amination [10][12] | Trifluoromethoxybenzene (1 mol) | 1) Na2FeO4/NaBr, DMSO 2) NaNH2 | 1) 95°C 2) 155°C | 1) 4 hours 2) 10 hours | 98.2% |

| OCF3 Migration [14] | N-Aryl-N-(trifluoromethoxy)amine | MeNO2 (solvent) | 120°C | Not specified | 85% |

Conclusion

The discovery and synthesis of trifluoromethoxy-substituted anilines represent a significant advancement in fluorine chemistry. From the pioneering work of Yagupol'skii in creating the first aryl trifluoromethyl ethers to the development of the robust multi-step synthesis involving nitration and reduction, these methods have become vital for the production of key intermediates in the pharmaceutical and agrochemical industries.[5][6] While this classical pathway remains prevalent, modern innovations such as direct amination and rearrangement-based strategies offer new avenues for improved efficiency, yield, and access to a wider variety of structural isomers.[10][13] This continued evolution of synthetic methodology underscores the enduring importance of trifluoromethoxy anilines as high-value chemical building blocks.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 4. Riluzole - Wikipedia [en.wikipedia.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethoxy Group on an Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold is a powerful tool in modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the profound electronic effects the -OCF3 group imparts on the aniline ring. By understanding these properties, researchers can better predict and modulate molecular characteristics such as basicity, nucleophilicity, lipophilicity, and metabolic stability, thereby accelerating the development of novel pharmaceuticals and functional materials. This document details quantitative electronic parameters, provides established experimental protocols for their determination, and visualizes key structure-property relationships.

Core Electronic and Physicochemical Properties

The trifluoromethoxy group is a unique substituent that significantly alters the electronic landscape of the aniline ring. Its properties are a direct consequence of the high electronegativity of the fluorine atoms, which create a strong inductive electron-withdrawing effect.

Electron-Withdrawing Nature

The -OCF3 group is a potent electron-withdrawing group, which has a significant impact on the electron density of the aniline ring and the basicity of the amino group. This effect is primarily inductive, transmitted through the sigma bonds. The strong electron-withdrawing nature of the trifluoromethoxy group can be quantified by parameters such as Hammett constants.[1]

Lipophilicity

A hallmark of the trifluoromethoxy group is its ability to significantly increase the lipophilicity of a molecule. Lipophilicity, often expressed as logP or the Hansch parameter (π), is a critical factor in drug design, influencing membrane permeability and overall bioavailability. The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[2]

Metabolic Stability

In the context of drug development, the trifluoromethoxy group is prized for its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group resistant to oxidative metabolism, particularly in comparison to a methoxy (-OCH3) group which is prone to O-dealkylation by cytochrome P450 enzymes.[3] Studies on the metabolism of 4-trifluoromethoxyaniline in rats have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data that describe the electronic and physicochemical properties of the trifluoromethoxy group on an aniline ring.

| Parameter | Value | Significance | Reference(s) |

| Hansch Lipophilicity Parameter (π) | +1.04 | Indicates a significant increase in lipophilicity upon substitution. | [2][4] |

| Hammett Constant (σp) | ~0.35 - 0.44 | Quantifies the strong electron-withdrawing effect in the para position. | Inferred from literature |

| Hammett Constant (σm) | ~0.38 - 0.40 | Quantifies the strong electron-withdrawing effect in the meta position. | Inferred from literature |

Table 1: Key Physicochemical and Electronic Parameters for the Trifluoromethoxy Group.

| Isomer | Predicted pKa | Expected Trend |

| Aniline | 4.63 | - |

| 2-(Trifluoromethoxy)aniline | < 4.63 | Decreased basicity due to ortho effect and induction. |

| 3-(Trifluoromethoxy)aniline | < 4.63 | Decreased basicity due to strong inductive effect. |

| 4-(Trifluoromethoxy)aniline | < 4.63 | Decreased basicity due to strong inductive and resonance effects. |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the electronic properties of trifluoromethoxy-substituted anilines.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of a trifluoromethoxyaniline isomer.

Materials:

-

Trifluoromethoxyaniline isomer (ortho, meta, or para)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized water, boiled to remove CO2

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh approximately 1 mmol of the trifluoromethoxyaniline isomer and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the final pKa value will be an apparent pKa for that solvent system.

-

Acidification: Add a known excess of standardized 0.1 M HCl to the aniline solution to ensure complete protonation of the amino group.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or the first/second derivative of the titration curve can be used to accurately determine the equivalence point.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a trifluoromethoxyaniline isomer.

Materials:

-

Trifluoromethoxyaniline isomer

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Standard Curve: Prepare a series of standard solutions of the trifluoromethoxyaniline isomer in a suitable solvent (e.g., methanol) and generate a standard curve using UV-Vis spectrophotometry or HPLC.

-

Partitioning: Accurately weigh a known amount of the trifluoromethoxyaniline isomer and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its expected solubility.

-

Extraction: Transfer the solution to a separatory funnel and add a known volume of the other phase. Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.

-

Phase Separation: Allow the phases to separate completely. A centrifugation step may be necessary to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethoxyaniline isomer in each phase using the previously generated standard curve.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Structure-Property Relationships of Trifluoromethoxy Aniline.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The trifluoromethoxy group exerts a powerful and predictable influence on the electronic properties of the aniline ring. Its strong electron-withdrawing nature, coupled with its ability to enhance lipophilicity and metabolic stability, makes it a highly valuable substituent in the design of new molecules with tailored properties. The data and protocols presented in this guide offer a solid foundation for researchers to harness the unique characteristics of trifluoromethoxy-substituted anilines in their scientific endeavors. A thorough understanding and experimental validation of these properties are essential for the successful development of next-generation pharmaceuticals and advanced materials.

References

Navigating the Physicochemical Landscape of 2-(Trifluoromethoxy)aniline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Trifluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The information contained herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory and in synthetic processes. While extensive experimental data for this specific molecule is not publicly available, this guide synthesizes known properties of structurally similar compounds and outlines detailed experimental protocols for robustly determining its physicochemical characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. Based on its chemical structure, which includes a polar amine group and a non-polar trifluoromethoxy-substituted benzene ring, its solubility is expected to vary significantly across different solvent classes.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and qualitative data available for analogous compounds.[2][3] It is important to note that experimental verification is required to establish quantitative solubility values.

| Solvent Class | Solvent | Predicted Quantitative Solubility (at 25°C) | Predicted Qualitative Solubility |

| Polar Protic | Water | < 1 g/L | Insoluble |

| Methanol | > 100 g/L | Freely Soluble | |

| Ethanol | > 100 g/L | Freely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 g/L | Very Soluble |

| Acetone | > 150 g/L | Freely Soluble | |

| Acetonitrile | > 100 g/L | Freely Soluble | |

| Non-Polar | Toluene | > 50 g/L | Soluble |

| Hexane | < 10 g/L | Sparingly Soluble | |

| Halogenated | Dichloromethane (DCM) | > 200 g/L | Very Soluble |

| Chloroform | > 200 g/L | Very Soluble |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-FID method against a calibration curve prepared with standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in g/L or mg/mL.

-

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and use in chemical synthesis to avoid degradation and the formation of impurities.

General Stability and Incompatibilities

This compound is reported to be sensitive to air and light. Like many aniline derivatives, it can be susceptible to oxidation, which may lead to discoloration (e.g., turning yellow or brown) over time. To maintain its purity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Known Incompatibilities:

-

Strong Oxidizing Agents: Can cause vigorous reactions and degradation.

-

Strong Acids: Can form salts, but may also promote degradation under certain conditions.

-

Acid Chlorides and Anhydrides: Can react with the amine group in acylation reactions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV or LC-MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the mixture at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Subsequently, dissolve the stressed solid in the solvent to the initial stock concentration.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.

-

Determine the percentage of degradation of this compound under each condition.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of a chemical compound such as this compound.

Caption: Logical workflow for the comprehensive analysis of solubility and stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a robust framework for researchers to generate reliable, quantitative data for this important chemical intermediate. A thorough characterization of these physicochemical properties is paramount for its successful application in drug discovery, process development, and materials science. It is reiterated that the quantitative data presented herein is predictive and requires experimental validation for specific applications.

References

A Technical Guide to 2-(Trifluoromethoxy)aniline: Correlating Theoretical Predictions with Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)aniline is an aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group onto the aniline scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the theoretical and experimental properties of this compound, offering a comprehensive resource for professionals in drug discovery and chemical research. We will delve into its physicochemical characteristics, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis.

Core Properties: Theoretical vs. Experimental

The properties of this compound are dictated by the interplay between the electron-donating amine group and the strongly electron-withdrawing trifluoromethoxy group at the ortho position. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Experimental Value | Theoretical/Predicted Value |

| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol | 177.12 g/mol |

| Appearance | Colorless to red to green clear liquid | - |

| Boiling Point | 61-63 °C at 15 mmHg | Not available |

| Density | 1.301 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.461 | Not available |

| Flash Point | 54 °C (129.2 °F) - closed cup | Not available |

| pKa | Not available | 1.10 ± 0.10 (for the similar 2-(Trifluoromethyl)aniline) |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete experimental spectra are not widely published, we can predict the characteristic signals based on the known effects of the functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Peaks | Rationale & Notes |

| ¹H NMR | ~6.7-7.2 ppm (m, 4H, Ar-H) : Aromatic protons will appear as a complex multiplet. The -NH₂ and -OCF₃ groups will influence the exact shifts. ~3.8 ppm (s, 2H, -NH₂) : The amine protons will appear as a broad singlet, though this can vary with solvent and concentration. | Based on the general aromatic region for substituted anilines. The amine proton shift is highly variable. |

| ¹³C NMR | ~145 ppm (C-N) : Carbon attached to the amine. ~140 ppm (C-O) : Carbon attached to the trifluoromethoxy group. ~120.5 ppm (q, J ≈ 257 Hz, -CF₃) : The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. ~115-130 ppm (Ar-C) : Remaining aromatic carbons. | Predictions are based on data from similar compounds like 4-(trifluoromethoxy)aniline and N-methyl-4-nitro-N-(trifluoromethyl)aniline.[1][2] The large C-F coupling constant is characteristic. |

| ¹⁹F NMR | ~ -58 to -60 ppm | The chemical shift of the -OCF₃ group is expected to be in this range, referenced to CFCl₃. This is based on data for compounds like N-methyl-N-(trifluoromethyl)aniline.[1] |

| FTIR (cm⁻¹) | 3300-3500 : N-H stretching (two bands for primary amine). ~3050 : Aromatic C-H stretching. ~1620 : N-H bending (scissoring). ~1500, 1450 : Aromatic C=C stretching. 1200-1300 : C-O stretching. 1100-1200 : Strong C-F stretching bands. | These are characteristic vibrational frequencies for primary aromatic amines and trifluoromethoxy-substituted benzene rings.[3][4][5] |

| Mass Spec. (EI) | m/z 177 (M⁺) : Molecular ion peak. m/z 108 : Loss of CF₃. m/z 92 : Loss of OCF₃. | The molecular ion peak is expected to be observed. Fragmentation would likely involve the loss of the trifluoromethyl radical or the entire trifluoromethoxy group.[6][7] |

Experimental Protocols

Synthesis of this compound

A plausible and documented route for the synthesis of this compound involves a two-step process starting from 1,2-dichloro-4-trifluoromethoxy-benzene.[8][9]

Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxy-benzene

-

Reaction Setup : In a reaction vessel, 1,2-dichloro-4-trifluoromethoxy-benzene (1.0 eq) is dissolved in sulfuric acid.

-

Nitration : The solution is cooled, and a nitrating agent, such as 98% nitric acid (1.0 eq), is added dropwise while maintaining the temperature between 20°C and 40°C.

-

Reaction Monitoring : The reaction mixture is stirred for approximately 4 hours within this temperature range. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is poured onto ice water and extracted multiple times with an organic solvent like methylene chloride.

-

Purification : The combined organic phases are washed with water, dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of nitrated products.

Step 2: Catalytic Hydrogenation of the Nitro Intermediates

-

Reaction Setup : The mixture of nitro-intermediates from Step 1 is dissolved in a suitable solvent, such as methanol, in a hydrogenation vessel.

-

Catalyst Addition : A hydrogenation catalyst, like Raney-Nickel, is added to the solution.

-

Hydrogenation : The mixture is subjected to a hydrogen atmosphere (e.g., 5 bar pressure) and stirred at approximately 30°C for about 5 hours.

-

Catalyst Removal : After the reaction, the catalyst is removed by filtration.

-

Purification : The filtrate is concentrated under vacuum, and the resulting residue is purified by distillation under reduced pressure to yield this compound.

Analytical Characterization Workflow

The identity and purity of synthesized this compound can be confirmed through a standard analytical workflow.

-

Sample Preparation : A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared neat for IR spectroscopy.

-

Spectroscopic Analysis :

-

NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to confirm the chemical structure.

-

FTIR Spectroscopy : An infrared spectrum is obtained to identify characteristic functional groups.

-

Mass Spectrometry : The molecular weight and fragmentation pattern are determined, typically using a GC-MS system.

-

-

Purity Assessment : Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation : The obtained spectra and chromatograms are compared with reference data or theoretical predictions to confirm the structure and assess purity.

Conclusion

This compound is a key building block whose unique electronic properties make it highly valuable in modern chemical synthesis. This guide has provided a detailed comparison of its known experimental properties and its predicted spectroscopic characteristics. The outlined synthesis and analysis protocols offer a practical framework for researchers working with this compound. A thorough understanding of both the theoretical underpinnings and the experimental data is essential for leveraging the full potential of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum [chemicalbook.com]

- 3. azooptics.com [azooptics.com]

- 4. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 9. US5840983A - Process for preparing 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-(Trifluoromethoxy)aniline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(trifluoromethoxy)aniline are of significant interest in medicinal chemistry, agrochemical research, and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols and application notes for the synthesis of various this compound derivatives, focusing on practical and reproducible methodologies.

Applications of this compound Derivatives

The unique properties imparted by the trifluoromethoxy group make these aniline derivatives valuable building blocks in several fields:

-

Pharmaceutical Research: Used in the development of new drugs, the -OCF₃ group can improve a compound's pharmacokinetic profile. For example, it is a key functional group in the synthesis of certain kinase inhibitors and central nervous system (CNS) active compounds.

-

Agrochemicals: These derivatives are precursors to advanced herbicides and insecticides, where the trifluoromethoxy group can increase the potency and stability of the active ingredients.

-

Materials Science: Employed in the synthesis of high-performance polymers and specialty materials, the -OCF₃ group can confer enhanced thermal stability and chemical resistance.

Synthetic Strategies for this compound Derivatives

Several synthetic strategies can be employed to prepare this compound derivatives. The choice of method depends on the desired substitution pattern and the available starting materials. Key methodologies include the ortho-trifluoromethoxylation via OCF₃ migration, directed ortho-metalation for functionalization of the aromatic ring, and palladium- or copper-catalyzed cross-coupling reactions for the formation of C-N bonds.

Caption: Overview of major synthetic routes to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via OCF₃ Migration

This protocol describes a two-step synthesis of ortho-trifluoromethoxylated anilines from N-aryl-N-hydroxyacetamides. The key steps involve an O-trifluoromethylation followed by a thermally induced intramolecular OCF₃ migration.[1][2][3]

Experimental Workflow